Ioxaglate sodium is an organic, iodinated compound [] primarily recognized for its use as a radiopaque contrast agent in medical imaging [, , , , , , , , ]. It is often found in combination with ioxaglate meglumine, forming a mixture commercially known as Hexabrix® [, , , , ]. This mixture leverages the properties of both salts to enhance its effectiveness as a contrast agent. While ioxaglate sodium itself does not possess inherent biological activity, its application in scientific research stems from its ability to enhance the visibility of internal structures during imaging procedures, thereby aiding in the diagnosis and study of various physiological processes [, , , , , ].
Ioxaglate sodium is a radiopaque contrast agent primarily used in medical imaging, particularly in computed tomography and angiography. It belongs to the class of ionic, low-osmolality contrast media, which are designed to enhance the visibility of internal structures during imaging procedures. Ioxaglate sodium is often used in combination with other compounds, such as meglumine, to improve its efficacy and safety profile.
Ioxaglate sodium is classified as a radiopaque contrast medium. It is categorized based on its osmolality and ionic nature:
The synthesis of ioxaglate sodium involves several chemical reactions that typically start from ioxaglic acid. The general procedure includes:
The synthesis process can vary depending on the specific formulation desired. For instance, the production of Hexabrix involves careful control of pH and temperature during the synthesis to ensure optimal yield and purity . The final product must be filtered and sterilized before use in clinical settings.
Ioxaglate sodium has a complex molecular structure characterized by:
The molecular structure can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), confirming the presence of iodine and other functional groups necessary for its activity as a contrast agent .
Ioxaglate sodium undergoes several chemical reactions during its use as a contrast agent:
The stability of ioxaglate sodium in solution is crucial for its effectiveness. Studies indicate that it remains stable under physiological pH but may degrade under extreme conditions such as high temperatures or prolonged exposure to light .
The mechanism by which ioxaglate sodium enhances imaging involves:
Clinical studies have shown that peak blood iodine concentrations occur shortly after administration, facilitating rapid imaging capabilities . Its excretion primarily occurs through renal pathways, making it suitable for patients with normal kidney function.
Relevant analyses indicate that ioxaglate sodium maintains its integrity over time when stored properly, ensuring consistent performance in clinical applications .
Ioxaglate sodium is widely used in various medical imaging procedures:
Ioxaglate sodium (chemical formula: C24H20I6N5NaO8, PubChem CID: 23688359) belongs to the class of iodinated contrast media (ICM) used in radiographic imaging [1] [8]. Its core structure features two triiodinated benzene rings linked covalently through an aliphatic bridge. Each benzene ring carries three iodine atoms at positions 2, 4, and 6, which are critical for X-ray attenuation. The high atomic number of iodine (Z = 53) enhances photoelectric absorption, providing the radiopaque properties essential for imaging [5] [9]. Key functional groups include:
The spatial arrangement allows each molecule to deliver six iodine atoms (Iodine content: 320 mg I/mL in commercial formulations), optimizing radiodensity while minimizing molecular load [2] [5].
Table 1: Key Molecular Properties of Ioxaglate Sodium
Property | Value |
---|---|
Molecular Formula | C24H20I6N5NaO8 |
Iodine Atoms per Molecule | 6 |
Molecular Weight | 1268.89 g/mol |
Osmolality (37°C) | ~600 mOsm/kg H2O |
Ioxaglate is classified as an ionic low-osmolar contrast agent (LOCM) due to its dimeric configuration. Unlike monomers (e.g., diatrizoate), which deliver three iodine atoms per ionic particle, ioxaglate’s dimeric structure provides six iodine atoms per two ionic particles, achieving an iodine-to-particle ratio of 3:1 [2] [4]. This reduces osmolality to approximately 600 mOsm/kg—significantly lower than high-osmolar agents (~2000 mOsm/kg) [2] [8].
In clinical formulations (e.g., Hexabrix®), ioxaglate is stabilized as a mixture of:
The ionic nature arises from the dissociation of the carboxylate group in aqueous solutions, generating osmotically active particles. However, the dimeric structure halves the osmolality per iodine atom compared to ionic monomers [4] [2].
The synthesis of ioxaglate sodium involves multi-step reactions centered on functionalizing triiodinated benzene precursors. Although detailed industrial processes are proprietary, key steps can be inferred:
Table 2: Key Intermediate Compounds in Ioxaglate Synthesis
Intermediate | Role in Synthesis |
---|---|
5-Amino-2,4,6-triiodoisophthalic Acid | Core benzene ring precursor |
N-Methylglycine | Spacer for dimerization |
2-Hydroxyethylamine | Source of hydroxyethylcarbamoyl group |
Sterilization is critical for pharmaceutical ICMs. Ioxaglate sodium’s stability varies significantly with methods:
Mechanical properties of polymeric containers (e.g., embrittlement) may also affect formulation stability [10].
Ethylene Oxide (EtO):
Degradation products include:
Table 3: Impact of Sterilization on Ioxaglate Stability
Sterilization Method | Conditions | Degradation Products | Stability Outcome |
---|---|---|---|
Gamma Irradiation | 15–25 kGy, 25°C | Free I⁻, Benzoic acid derivatives | Significant degradation above 15 kGy |
Ethylene Oxide | 600 mg/L, 55°C, 60% RH | Ethylene hydroxides | Minimal degradation (<2%) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7